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Compound of Interest

Compound Name:
6-Methoxy-2,2-dimethylchroman-

4-ol

CAS No.: 65383-71-3

Cat. No.: B1371833

Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-
methoxy-2,2-dimethylchroman-4-ol, a key heterocyclic compound with potential applications

in medicinal chemistry and materials science. As experimental spectra for this specific alcohol

are not readily available in the public domain, this document leverages established

spectroscopic principles and data from structurally analogous compounds to provide a robust

predictive characterization. This guide is intended for researchers, scientists, and drug

development professionals who require a thorough understanding of the structural elucidation

of this molecule through mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear

magnetic resonance (NMR) spectroscopy.

Molecular Structure and Overview
6-Methoxy-2,2-dimethylchroman-4-ol is a derivative of the chroman scaffold, characterized

by a methoxy group at the 6-position, two geminal methyl groups at the 2-position, and a

hydroxyl group at the 4-position. The molecular formula is C₁₂H₁₆O₃, and the calculated

molecular weight is approximately 208.25 g/mol . The presence of these functional groups

gives rise to a unique spectroscopic fingerprint that can be definitively analyzed.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elucidating the structure of a compound through its fragmentation pattern.

Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 6-methoxy-2,2-dimethylchroman-4-ol is
expected to show a molecular ion peak (M⁺) at an m/z of 208. The fragmentation of this

molecular ion is predicted to be driven by the stable chroman ring system and the functional

groups attached.

A key fragmentation pathway is likely initiated by the loss of a methyl group from the gem-

dimethyl group at the 2-position, leading to a stable oxonium ion. Subsequent fragmentation

could involve the loss of water from the hydroxyl group at the 4-position and cleavage of the

heterocyclic ring.

Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for 6-methoxy-2,2-
dimethylchroman-4-ol under EI-MS conditions.
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Caption: Predicted EI-MS fragmentation of 6-Methoxy-2,2-dimethylchroman-4-ol.

Experimental Protocol for Mass Spectrometry
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization source.

Methodology:

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject 1 µL of the sample solution into the GC. Utilize a suitable capillary

column (e.g., HP-5MS) with a temperature program designed to elute the compound of

interest.

MS Analysis: The mass spectrometer should be operated in EI mode at 70 eV. Acquire mass

spectra over a range of m/z 40-400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

Predicted IR Spectrum
The IR spectrum of 6-methoxy-2,2-dimethylchroman-4-ol is expected to exhibit characteristic

absorption bands corresponding to its key functional groups.

Table 1: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Description of Vibration

3600-3200 O-H (Alcohol) Stretching, broad

3000-2850 C-H (Aliphatic & Aromatic) Stretching

1610, 1500, 1460 C=C (Aromatic) Ring Stretching

1250-1000 C-O (Ether & Alcohol) Stretching

The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ will be a strong

indicator of the hydroxyl group. The C-O stretching bands for the ether and alcohol

functionalities will likely appear in the fingerprint region between 1250 and 1000 cm⁻¹.

Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Methodology:

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the clean, empty ATR crystal should be

recorded and automatically subtracted from the sample spectrum.

Data Analysis: Identify and assign the major absorption bands to the corresponding

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Spectrum
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The ¹H NMR spectrum of 6-methoxy-2,2-dimethylchroman-4-ol is expected to show distinct

signals for each unique proton environment.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 6.8-6.6 m 3H
Aromatic (H-5, H-7, H-

8)

~ 4.8 t 1H H-4

3.77 s 3H -OCH₃

~ 2.5-1.8 m 2H H-3

1.45, 1.20 s, s 6H 2 x -CH₃ (at C-2)

~ 2.0 (broad) s 1H -OH

The aromatic protons will appear as a complex multiplet in the upfield region of the aromatic

spectrum due to the electron-donating methoxy group. The proton at the 4-position (H-4) is

expected to be a triplet due to coupling with the adjacent methylene protons at the 3-position.

The two methyl groups at the 2-position are diastereotopic and may appear as two distinct

singlets. The hydroxyl proton will likely be a broad singlet, and its chemical shift can be

concentration-dependent.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts
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Chemical Shift (δ, ppm) Carbon Assignment

~ 154 C-6

~ 148 C-8a

~ 122 C-4a

~ 117-114 C-5, C-7, C-8

~ 76 C-2

~ 65 C-4

55.6 -OCH₃

~ 45 C-3

~ 26, 24 2 x -CH₃ (at C-2)

The chemical shifts are predicted based on the analysis of related chromanone structures.[1]

The carbons of the aromatic ring will be in the range of 114-154 ppm. The carbon bearing the

hydroxyl group (C-4) will be significantly deshielded, appearing around 65 ppm.

Key NMR Correlations (Predicted)
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) would be instrumental in confirming the

assignments.

H-4
(~4.8 ppm)

H-3
(~2.5-1.8 ppm)
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-OH
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Caption: Predicted key ¹H-¹H COSY correlations for the aliphatic region.

Experimental Protocol for NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC (Heteronuclear

Multiple Bond Correlation) experiments to confirm the structural assignments.

Data Processing and Analysis: Process the spectra using appropriate software and assign

the signals based on chemical shifts, multiplicities, and correlation data.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic

characterization of 6-methoxy-2,2-dimethylchroman-4-ol. The interpretations of the mass

spectrum, infrared spectrum, and NMR spectra are grounded in established principles and data

from closely related compounds. The detailed experimental protocols provided herein offer a

clear roadmap for researchers to acquire and analyze the spectroscopic data for this

compound, facilitating its unambiguous identification and further investigation in various

scientific disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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